molecular formula C11H17O5PS B121163 Fensulfothion oxon CAS No. 6552-21-2

Fensulfothion oxon

Cat. No. B121163
CAS RN: 6552-21-2
M. Wt: 292.29 g/mol
InChI Key: GNTVZNNILZKEIB-UHFFFAOYSA-N
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Description

Antiandrogenic Activity and Metabolism

Fenthion and its related compounds, including fensulfothion oxon, have been studied for their endocrine-disrupting actions. Fenthion has been shown to act as an antagonist to androgenic activity and exhibits antiandrogenic activity similar to that of flutamide. Metabolic transformation significantly influences the activities of these compounds, with fenthion sulfoxide being a major metabolite detected after incubation with rat liver microsomes. The antiandrogenic activity of fenthion decreases upon metabolic transformation, and the interconversion between fenthion and fenthion sulfoxide in the body seems to maintain the antiandrogenic activity .

In Vitro Metabolism in Various Species

The metabolism of fenthion and fenthion sulfoxide has been compared across different species, including sea bream, goldfish, and rats. The liver microsomal activities responsible for the oxidation of fenthion to fenthion sulfoxide and the oxon derivative are present in all species studied, although at varying levels. Cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase are involved in these metabolic processes. Fenthion and fenthion sulfoxide are interconvertible in these species, which is significant for understanding the metabolism of fensulfothion oxon .

Photodegradation and Environmental Impact

The photodegradation of fenthion, which is closely related to fensulfothion oxon, has been studied to understand its environmental impact. Under UVB irradiation, fenthion degrades into several products, including fenthion sulfoxide. The study suggests that singlet oxygen plays a significant role in the photodegradation process, leading to the formation of oxidative compounds. This research provides insight into the environmental fate of fensulfothion oxon and related compounds .

Hydrolysis Kinetics

The hydrolysis kinetics of fenthion and its metabolites, which are structurally related to fensulfothion oxon, have been investigated in buffered aqueous media. The stability of these compounds decreases with increasing pH and temperature. The primary hydrolysis mechanisms involve attacks on the phosphorus atom to form phenol derivatives. This study contributes to the understanding of the environmental behavior of fensulfothion oxon .

Mammalian Toxicity

Fenthion, a compound related to fensulfothion oxon, has been found to have intermediate toxicity in rodent species. The signs of poisoning develop slowly and persist for several days, with male rats being more susceptible. The study suggests that the metabolism of fenthion involves more than just the oxidation from P=S to P=O, indicating that the metabolism of fensulfothion oxon may also be complex .

Human Hepatic Biotransformation

The biotransformation of fenthion in humans involves cytochrome P450 (CYPs), flavin-containing monooxygenase (FMOs), and aldehyde oxidase. CYPs are responsible for forming fenthion sulfoxide and fenthion oxon, while FMOs catalyze only sulfoxide formation. This study provides a basis for understanding the human hepatic metabolism of fensulfothion oxon .

Microbial Degradation

Pseudomonas alcaligenes C1, a soil bacterium, can use fensulfothion as a carbon source, degrading it to p-methylsulfinyl phenol and diethyl phosphorothioic acid. This microbial degradation pathway is valuable for the detoxification of pesticide residues, including those of fensulfothion oxon .

Oxidative Degradation by Hydroxyl Radical

The oxidative degradation of fensulfothion by hydroxyl radicals has been studied using pulse radiolysis and H2O2/UV photolysis. A high reaction rate constant was observed for the reaction, and numerous transformation products were identified. This research is important for understanding the mechanisms involved in the mineralization of fensulfothion oxon using advanced oxidation processes .

Persulfoxide as an Intermediate

Persulfoxide is identified as a key intermediate in the reactions of singlet oxygen with sulfides, which is relevant to the chemistry of fensulfothion oxon. It acts as a nucleophile/base at oxygen and can undergo various inter- and intramolecular reactions, suggesting that it may play a role in the environmental transformations of fensulfothion oxon .

Enantiomeric Effects on Acetylcholinesterase Activity

The synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers has been carried out to study the effect of sulfur chirality on acetylcholinesterase activity. The (R)-(+)-fenoxon sulfoxide enantiomer was found to be a potent inhibitor, indicating that the chirality of fensulfothion oxon metabolites could significantly impact their biological activity .

Scientific Research Applications

Oxidative Degradation in Aqueous Medium

Fensulfothion oxon undergoes oxidative degradation in aqueous media, as evidenced by a study involving pulse radiolysis and H2O2/UV photolysis. This process leads to a near-complete transformation of fensulfothion within 4 minutes of irradiation, albeit with limited reduction in Total Organic Carbon (TOC) at this scale. Advanced Oxidation Processes play a significant role in this degradation mechanism, making this a crucial aspect of environmental studies on fensulfothion oxon (Paul et al., 2013).

Deoxidation in Gas Chromatography/Mass Spectrometry

Fensulfothion oxon, among other compounds, demonstrates varied mass spectra in Gas Chromatography/Mass Spectrometry (GC/MS) based on concentration. This behavior suggests conversion of sulfoxide into sulfide, a reaction occurring more dominantly than Electron Impact (EI) fragmentation in an ion source. This finding is crucial for analytical chemistry and environmental monitoring of fensulfothion oxon (Sugitate et al., 2012).

Metabolism by Soil Bacteria

Fensulfothion oxon is metabolized by soil bacteria, such as Pseudomonas alcaligenes C1, which utilize it as a carbon source. This microorganism degrades fensulfothion into diethyl phosphorothioic acid and p-methylsulfinyl phenol, highlighting its potential for bioremediation and the environmental fate of fensulfothion oxon (Sheela & Pai, 1983).

Risk Assessment in Aqueous Environments

Fensulfothion oxon and its derivatives pose significant risks in aquatic environments. Studies suggest that fensulfothion oxon sulfone, a metabolite, exhibits high acute toxicity and is not metabolized by major human cytochrome P450 isomers, raising concerns about human exposure through drinking water (Tahara et al., 2010).

Soil Persistence and Uptake by Plants

Fensulfothion oxon demonstrates persistence in soil and can be taken up by plants like rutabagas and carrots. Its persistence in soil and eventual uptake by plants, as observed in studies, underline the environmental impact and potential health risks associated with its use (Chisholm, 1974).

Safety And Hazards

Fensulfothion oxon is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Given the toxicity and hazards associated with Fensulfothion and its derivatives, including Fensulfothion oxon, future research may focus on developing safer alternatives or improving safety measures for its use . Additionally, further studies could explore more efficient methods for measuring and testing for Fensulfothion and its metabolites .

properties

IUPAC Name

diethyl (4-methylsulfinylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTVZNNILZKEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863909
Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fensulfothion oxon

CAS RN

6552-21-2
Record name Fensulfothion oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasanit O-analog
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasanit O
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENSULFOTHION OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
CC Leandro, P Hancock, RJ Fussell… - Journal of Chromatography …, 2006 - Elsevier
… of fensulfothion, fensulfothion sulfone, fensulfothion-oxon and fensulfothion-oxon-sulfone. Ideally, … The lowest matrix-matched calibrant (0.5 μg kg −1 ) for fensulfothion-oxon-sulfone, the …
Number of citations: 310 www.sciencedirect.com
PP Vázquez, A Lozano, C Ferrer, MJM Bueno… - Analytical …, 2018 - pubs.rsc.org
… Taking as an example the identification of fensulfothion oxon … selected fragment (F1) of fensulfothion oxon (m/z 236.9984) … the identification of fensulfothion oxon feasible. However, …
Number of citations: 20 pubs.rsc.org
H Saegusa, H Nomura, M Takao, T Hamaguchi… - Journal of natural …, 2021 - Springer
… The recovery rates of fensulfothion, fensulfothion oxon, fensulfothion-oxon-sulfone, fenthion-oxon-sulfoxide, and fenthion sulfoxide did not increase even after repeated partitioning …
Number of citations: 3 link.springer.com
H Huang, Z Li, Y He, L Huang, X Xu, C Pan… - … of Chromatography B, 2021 - Elsevier
A Sin-QuEChERS, coupled to UHPLC Q-Exactive Orbitrap MS, was used for nontargeted high-throughput rapid screening and quantitative analysis of residual pesticides and …
Number of citations: 14 www.sciencedirect.com
CJ Anagnostopoulos, P Aplada Sarli, GE Miliadis… - Hellenic Plant Protection …, 2010 - bpi.gr
… The experiments for recovery of the analytes fensulfothion-oxon and terdufos sulfoxide … The disadvantage of the method was that fensulfothion-oxon and terdufos sulfoxide failed to …
Number of citations: 14 www.bpi.gr
P Hancock, CC Leandro, BJ Keely, RJ Fussell - waters.com
The European Union Baby Food Directive 2003/13/EC1 designates pesticides as prohibited, in which case they are considered not to have been used if their residue does not exceed …
Number of citations: 3 www.waters.com
CJ Anagnostopoulos, P Aplada Sarli, K Liapis… - Food Analytical …, 2012 - Springer
Over the past years to ensure food safety and particular for food that intend to be consumed by infants and young children, the European Union has adopted specific legislation …
Number of citations: 21 link.springer.com
H Zhou, YM Cao, S Miao, L Lan, M Chen, WT Li… - … of Chromatography A, 2019 - Elsevier
A method for both qualitative screening and quantitative determination of 569 pesticides in honeysuckle was developed based on ultrahigh-performance liquid chromatography (UHPLC…
Number of citations: 42 www.sciencedirect.com
PL Wylie - Agilent Technologies publication, 2006 - hpst.cz
An updated and greatly expanded collection of mass spectral libraries has been introduced, replacing Agilent’s RTL Pesticide Library and DRS pesticide solution. The new library …
Number of citations: 33 hpst.cz
AP ESI - pdfs.semanticscholar.org
… 6.60 Fensulfothion-oxon … 4.70 Fensulfothion-oxon-sulfon …
Number of citations: 2 pdfs.semanticscholar.org

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